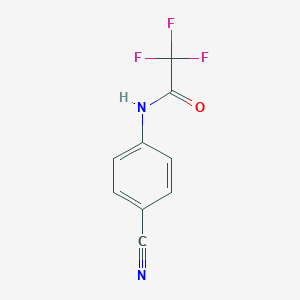
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide (CTA) is a synthetic compound that has been used in scientific research to investigate its biochemical and physiological effects. CTA is a member of the class of compounds known as trifluoroacetamides, which have been shown to have a variety of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cellular signaling pathways. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cellular signaling pathways that regulate cell growth and differentiation.
Biochemische Und Physiologische Effekte
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to have anti-inflammatory and anti-microbial activities. In vivo studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide reduces inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. Another advantage is its anti-inflammatory and anti-tumor activities, which make it a potential therapeutic agent for the treatment of cancer and inflammatory diseases. A limitation of using N-(4-cyanophenyl)-2,2,2-trifluoroacetamide in lab experiments is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Zukünftige Richtungen
There are several future directions for research on N-(4-cyanophenyl)-2,2,2-trifluoroacetamide. One direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to investigate its anti-inflammatory and anti-tumor activities in animal models of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide and to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide involves the reaction of 4-cyanobenzoyl chloride with trifluoroacetamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(4-cyanophenyl)-2,2,2-trifluoroacetamide by the addition of a proton source such as hydrochloric acid. The yield of N-(4-cyanophenyl)-2,2,2-trifluoroacetamide can be improved by using a more reactive base or by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been used in scientific research to investigate its potential as a therapeutic agent. Studies have shown that N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has anti-inflammatory, anti-tumor, and anti-microbial activities. N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, N-(4-cyanophenyl)-2,2,2-trifluoroacetamide has been investigated for its potential as a drug delivery system, due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
62926-88-9 |
|---|---|
Produktname |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
Molekularformel |
C9H5F3N2O |
Molekulargewicht |
214.14 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-6(5-13)2-4-7/h1-4H,(H,14,15) |
InChI-Schlüssel |
VPJKIULOCQCMPV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C#N)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



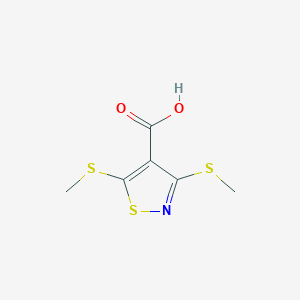
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
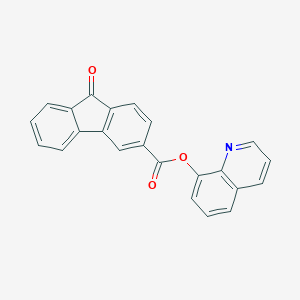
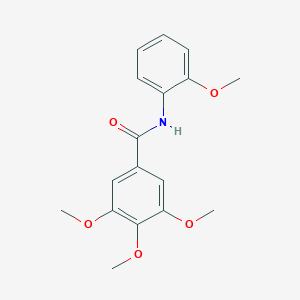
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
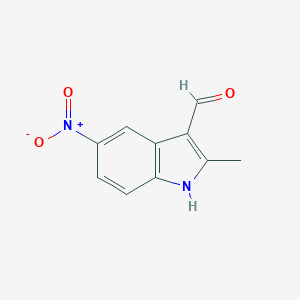
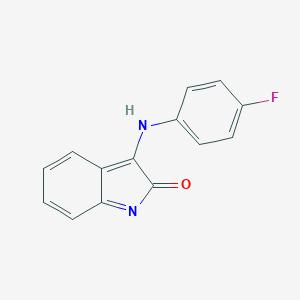
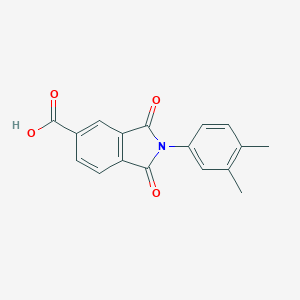
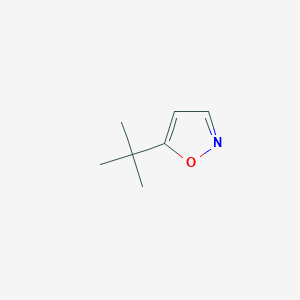
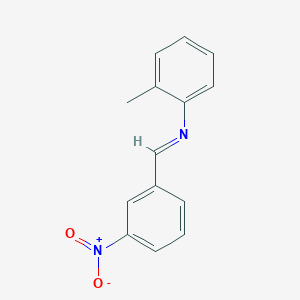
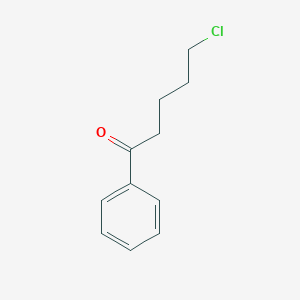
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)